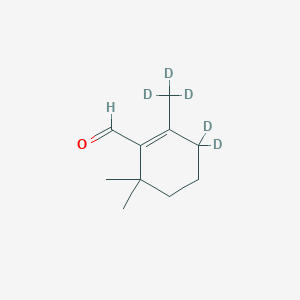
beta-Cyclocitral-d5
Cat. No. B021974
Key on ui cas rn:
78995-98-9
M. Wt: 157.26 g/mol
InChI Key: MOQGCGNUWBPGTQ-RPIBLTHZSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04868340
Procedure details


2.0 G (0.011M) of methyl beta-cyclogeranate were slowly added at -78° to a solution of lithium diisopropylamide (1.05 equiv.) in 30 ml of THF. Once the introduction is over, the temperature of the reaction mixture was increased to 15° and 3.17 ml (0.011M) of a 70% solution of VITRIDE in toluene were rapidly added thereto. The reaction temperature was increased to 40° and after 45 mn, the mixture was treated with 4.07 g of 2-butanol (0.055M). After subjecting the mixture to the same treatments as those described in the previous example, 1.31 g of beta-cyclocitral was obtained by distillation at 45°-50°/1.33 Pa (yield: 67%). By carrying out the hydrolysis by means of a saturated aqueous solution of ammonium chloride or by means of aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained with an isomeric content of about 70/30 respectively. In view of the fact that alpha-cyclocitral isomerizes easily to beta-cyclocitral, this latter compound can be easily synthesized starting from a mixture of methyl alpha- and beta-cyclogeranate or simply from the alpha-isomer.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
67%
Identifiers


|
REACTION_CXSMILES
|
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].COCCO[AlH2-]O[CH2:16][CH2:17][O:18]C.[Na+].[CH3:21][CH:22](O)[CH2:23][CH3:24].[CH2:26]1COCC1>C1(C)C=CC=CC=1>[CH3:21][C:22]1[CH2:23][CH2:24][CH2:26][C:5]([CH3:6])([CH3:7])[C:16]=1[CH:17]=[O:18] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
4.07 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was increased to 15°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction temperature was increased to 40°
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(CCC1)(C)C)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.31 g | |
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04868340
Procedure details


2.0 G (0.011M) of methyl beta-cyclogeranate were slowly added at -78° to a solution of lithium diisopropylamide (1.05 equiv.) in 30 ml of THF. Once the introduction is over, the temperature of the reaction mixture was increased to 15° and 3.17 ml (0.011M) of a 70% solution of VITRIDE in toluene were rapidly added thereto. The reaction temperature was increased to 40° and after 45 mn, the mixture was treated with 4.07 g of 2-butanol (0.055M). After subjecting the mixture to the same treatments as those described in the previous example, 1.31 g of beta-cyclocitral was obtained by distillation at 45°-50°/1.33 Pa (yield: 67%). By carrying out the hydrolysis by means of a saturated aqueous solution of ammonium chloride or by means of aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained with an isomeric content of about 70/30 respectively. In view of the fact that alpha-cyclocitral isomerizes easily to beta-cyclocitral, this latter compound can be easily synthesized starting from a mixture of methyl alpha- and beta-cyclogeranate or simply from the alpha-isomer.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
67%
Identifiers


|
REACTION_CXSMILES
|
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].COCCO[AlH2-]O[CH2:16][CH2:17][O:18]C.[Na+].[CH3:21][CH:22](O)[CH2:23][CH3:24].[CH2:26]1COCC1>C1(C)C=CC=CC=1>[CH3:21][C:22]1[CH2:23][CH2:24][CH2:26][C:5]([CH3:6])([CH3:7])[C:16]=1[CH:17]=[O:18] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
4.07 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was increased to 15°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction temperature was increased to 40°
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(CCC1)(C)C)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.31 g | |
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
